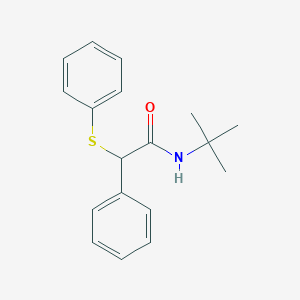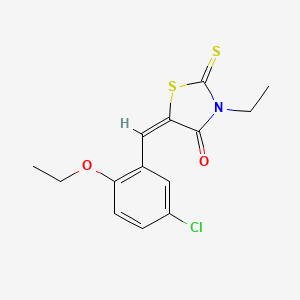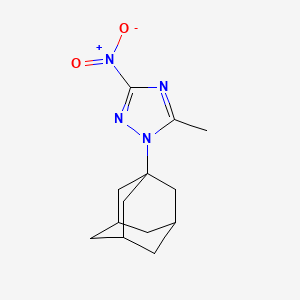![molecular formula C22H26N4O2 B5108468 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol](/img/structure/B5108468.png)
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol, also known as BBED, is a chemical compound that has been widely used in scientific research due to its unique properties. BBED is a bis-benzimidazole derivative that has been synthesized through a multi-step process. This compound has been extensively studied for its potential applications in the field of biomedical research, particularly in the development of new drugs and therapies.
作用機序
The mechanism of action of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to inhibit the activity of DNA topoisomerase II, an enzyme that is essential for the replication and transcription of DNA. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been shown to inhibit the activity of protein kinase C, an enzyme that is involved in the regulation of cell growth and differentiation.
Biochemical and Physiological Effects:
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been shown to inhibit the replication of several viruses, including HIV, herpes simplex virus, and influenza virus. In addition, 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been shown to exhibit anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is its wide range of biological activities, which makes it a potential candidate for the development of new drugs and therapies. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is also relatively easy to synthesize, making it readily available for use in laboratory experiments. However, one of the limitations of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is its potential toxicity, which may limit its use in certain applications.
将来の方向性
There are several future directions for the study of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol. One potential direction is the development of new drugs and therapies based on the biological activities of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol. Another potential direction is the study of the mechanism of action of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol, which may lead to a better understanding of its biological effects. Additionally, the study of 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol may lead to the development of new diagnostic tools for the detection of certain diseases.
合成法
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol is synthesized through a multi-step process that involves the condensation of 1,4-butanediol with 2-nitrobenzaldehyde, followed by the reduction of the resulting nitro compound with sodium borohydride. The final step involves the cyclization of the resulting intermediate with o-phenylenediamine to yield 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol.
科学的研究の応用
2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has been extensively studied for its potential applications in the field of biomedical research. It has been shown to exhibit a wide range of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. 2,2'-[1,4-butanediylbis(1H-benzimidazole-2,1-diyl)]diethanol has also been studied for its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's disease.
特性
IUPAC Name |
2-[2-[4-[1-(2-hydroxyethyl)benzimidazol-2-yl]butyl]benzimidazol-1-yl]ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c27-15-13-25-19-9-3-1-7-17(19)23-21(25)11-5-6-12-22-24-18-8-2-4-10-20(18)26(22)14-16-28/h1-4,7-10,27-28H,5-6,11-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNLWZTDXDYZHQE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(N2CCO)CCCCC3=NC4=CC=CC=C4N3CCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-{4-[1-(2-Hydroxyethyl)-1H-1,3-benzodiazol-2-YL]butyl}-1H-1,3-benzodiazol-1-YL)ethan-1-OL | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-tert-butyl-N'-[(3,4-dimethoxyphenyl)acetyl]benzohydrazide](/img/structure/B5108400.png)
![4-({1-[(2-butyl-1H-imidazol-4-yl)methyl]-4-piperidinyl}oxy)-3-chloro-N-(2-methoxyethyl)benzamide](/img/structure/B5108421.png)

![5-(4-bromophenyl)-3-(4-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B5108437.png)


![N'-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]-N,N-diethyl-1,4-benzenediamine hydrobromide](/img/structure/B5108453.png)
![N,N'-[(4-bromophenyl)methylene]bis(3-methylbenzamide)](/img/structure/B5108460.png)

![4-(benzyloxy)-N-({[4-chloro-2-(trifluoromethyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5108463.png)
![4-{[1-(cyclopropylcarbonyl)-4-piperidinyl]oxy}-N-methyl-N-(4,5,6,7-tetrahydro-1H-indazol-3-ylmethyl)benzamide](/img/structure/B5108474.png)
